molecular formula C16H17NO4 B5752286 3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid

3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid

Cat. No.: B5752286
M. Wt: 287.31 g/mol
InChI Key: CZUVNOAPKYOHKR-UHFFFAOYSA-N
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Description

3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to a furan ring via an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid typically involves the following steps:

    Formation of 5-tert-butylfuran-2-carbonyl chloride: This can be achieved by reacting 5-tert-butylfuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amide Bond Formation: The resulting 5-tert-butylfuran-2-carbonyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid methyl ester: A methyl ester derivative with similar structural properties.

    This compound ethyl ester: An ethyl ester derivative with similar structural properties.

Uniqueness

This compound is unique due to its specific combination of a benzoic acid moiety and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2,3)13-8-7-12(21-13)14(18)17-11-6-4-5-10(9-11)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUVNOAPKYOHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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